Cas no 22913-26-4 (methyl thiophene-3-carboxylate)

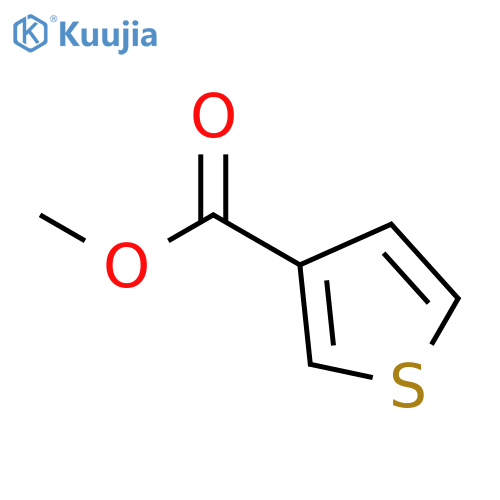

22913-26-4 structure

商品名:methyl thiophene-3-carboxylate

methyl thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-thiophenecarboxylate

- Methyl Thiophene-3-carboxylate

- 3-methoxycarbonylthiophene

- 3-thiophene carboxylic acid methyl ester

- methyl 4-thiophenecarboxylate

- Thiophen-3-carbonsaeure-methylester

- thiophene-3-carboxylic acid methyl ester

- 3-Thiophenecarboxylicacid, methyl ester

- PB18711

- methyl 3-thiophene carboxylate

- J-513115

- Methyl 3-thiophenecarboxylate #

- SY019965

- methyl-3-thenoate

- DS-14554

- 3-Thiophenecarboxylic acid, methyl ester

- AKOS008982175

- M2627

- CS-W007570

- Methyl 3-thiophenecarboxylate, 97%

- GEO-04563

- thiophene-3-carboxylate methyl ester

- J-014897

- FT-0659612

- InChI=1/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H

- SCHEMBL236021

- 22913-26-4

- MFCD06203810

- DTXSID20341583

- A816420

- 3-methoxy carbonyl-thiophene

- EN300-90170

- (2,5-DIMETHYL-PHENOXY)-ACETICACIDHYDRAZIDE

- methylthiophene-3-carboxylate

- DB-002800

- METHYL THIOPHEN-3-CARBOXYLATE

- methyl thiophene-3-carboxylate

-

- MDL: MFCD06203810

- インチ: InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3

- InChIKey: ZTRAEMILTFNZSM-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CSC=C1)OC

計算された属性

- せいみつぶんしりょう: 142.00900

- どういたいしつりょう: 142.00885060g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 54.5Ų

じっけんとくせい

- 色と性状: ライトイエロー液体

- 密度みつど: 1.174 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 91°C/17mmHg(lit.)

- フラッシュポイント: 華氏温度:170.6°f

摂氏度:77°c - 屈折率: n20/D 1.5380(lit.)

- PSA: 54.54000

- LogP: 1.53470

- ようかいせい: 未確定

- 最大波長(λmax): 239(Hexane)(lit.)

methyl thiophene-3-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H317,H319,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NA 1993 / PGIII

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38-43

- セキュリティの説明: S26; S36/37

-

危険物標識:

- リスク用語:R36/37/38; R43

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

methyl thiophene-3-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB438309-5 g |

Methyl thiophene-3-carboxylate, 95%; . |

22913-26-4 | 95% | 5g |

€87.80 | 2023-06-16 | |

| abcr | AB438309-10 g |

Methyl thiophene-3-carboxylate, 95%; . |

22913-26-4 | 95% | 10g |

€108.70 | 2023-06-16 | |

| abcr | AB438309-25 g |

Methyl thiophene-3-carboxylate, 95%; . |

22913-26-4 | 95% | 25g |

€153.40 | 2023-06-16 | |

| Ambeed | A142735-500g |

Methyl thiophene-3-carboxylate |

22913-26-4 | 98% | 500g |

$832.0 | 2024-07-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2627-5G |

Methyl Thiophene-3-carboxylate |

22913-26-4 | >97.0%(GC) | 5g |

¥260.00 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026508-100g |

Methyl thiophene-3-carboxylate |

22913-26-4 | 98% | 100g |

¥1436 | 2023-04-14 | |

| Chemenu | CM111571-100g |

methyl thiophene-3-carboxylate |

22913-26-4 | 98% | 100g |

$219 | 2021-08-06 | |

| Chemenu | CM111571-500g |

methyl thiophene-3-carboxylate |

22913-26-4 | 98% | 500g |

$879 | 2021-08-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026508-25g |

Methyl thiophene-3-carboxylate |

22913-26-4 | 98% | 25g |

¥319 | 2023-04-14 | |

| Ambeed | A142735-10g |

Methyl thiophene-3-carboxylate |

22913-26-4 | 98% | 10g |

$24.0 | 2024-07-28 |

methyl thiophene-3-carboxylate 関連文献

-

Zhaoyang Yao,Heng Wu,Yang Li,Junting Wang,Jing Zhang,Min Zhang,Yanchun Guo,Peng Wang Energy Environ. Sci. 2015 8 3192

-

Charles Beromeo Bheeter,Lu Chen,Jean-Fran?ois Soulé,Henri Doucet Catal. Sci. Technol. 2016 6 2005

-

Mai Ha Hoang,Gi Eun Park,Suna Choi,Chang Geun Park,Su Hong Park,Tuyen Van Nguyen,Sangjun Kim,Kyungwon Kwak,Min Ju Cho,Dong Hoon Choi J. Mater. Chem. C 2019 7 111

-

Kishor Padala,Sandeep Pimparkar,Padmaja Madasamy,Masilamani Jeganmohan Chem. Commun. 2012 48 7140

-

Joice Thomas,Sampad Jana,Mahendra Sonawane,Bert Fiey,Jan Balzarini,Sandra Liekens,Wim Dehaen Org. Biomol. Chem. 2017 15 3892

22913-26-4 (methyl thiophene-3-carboxylate) 関連製品

- 5751-80-4(Ethyl thiophene-3-carboxylate)

- 61755-84-8(Methyl 4-methylthiophene-3-carboxylate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22913-26-4)methyl thiophene-3-carboxylate

清らかである:99%/99%

はかる:100g/500g

価格 ($):165.0/749.0